molecular formula C11H8BrNO3 B1409730 Ethyl 5-bromo-2-cyano-3-formylbenzoate CAS No. 1805247-22-6

Ethyl 5-bromo-2-cyano-3-formylbenzoate

Cat. No.: B1409730
CAS No.: 1805247-22-6
M. Wt: 282.09 g/mol
InChI Key: JDLVZYYUOAVSBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-bromo-2-cyano-3-formylbenzoate is a multifunctional aromatic ester with a molecular formula $ C{11}H{8}BrNO_{3} $. Its structure features a benzoate core substituted with a bromine atom at position 5, a cyano group at position 2, and a formyl group at position 3, all esterified with an ethyl group. This compound is of significant interest in organic synthesis due to its electron-withdrawing substituents (Br, CN, and CHO), which enhance its reactivity in cross-coupling reactions, nucleophilic substitutions, and as a precursor for heterocyclic systems. Crystallographic studies using programs like SHELX have been critical in elucidating its molecular geometry and intermolecular interactions .

Properties

IUPAC Name

ethyl 5-bromo-2-cyano-3-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-2-16-11(15)9-4-8(12)3-7(6-14)10(9)5-13/h3-4,6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLVZYYUOAVSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1C#N)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Findings:

Halogen Effects: The bromo substituent in the target compound balances reactivity and stability, making it preferable for Suzuki-Miyaura couplings compared to the less reactive chloro analog and the overly labile iodo derivative.

Electronic and Steric Influence: The cyano and formyl groups at positions 2 and 3 create a conjugated electron-deficient system, enhancing electrophilicity. This contrasts with the methyl-substituted analog, which shows reduced reactivity due to electron-donating effects.

Thermal Stability :

  • Bromo and iodo derivatives have higher melting points (142–157°C) due to stronger halogen-based intermolecular interactions, whereas the methyl analog melts below 100°C.

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